TC113

Description

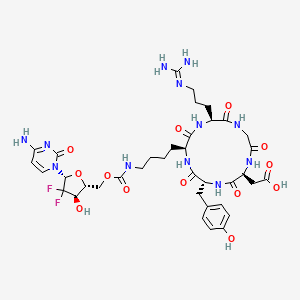

This compound is a highly complex macrocyclic molecule featuring a 15-membered pentazacyclopentadecane core with multiple functional groups:

- Substituents: A 4-amino-2-oxopyrimidin-1-yl group linked via a difluorooxolane ring, suggesting nucleobase-like interactions (e.g., hydrogen bonding or intercalation) . A diaminomethylideneamino (guanidine) side chain, which may enhance solubility and target binding through ionic interactions .

- Stereochemistry: The (2S,5R,8S,11S) configuration indicates precise spatial arrangement critical for bioactivity.

Propriétés

Formule moléculaire |

C37H50F2N12O13 |

|---|---|

Poids moléculaire |

908.9 g/mol |

Nom IUPAC |

2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C37H50F2N12O13/c38-37(39)28(56)24(64-33(37)51-13-10-25(40)50-35(51)61)17-63-36(62)44-11-2-1-4-21-30(58)47-20(5-3-12-43-34(41)42)29(57)45-16-26(53)46-23(15-27(54)55)32(60)49-22(31(59)48-21)14-18-6-8-19(52)9-7-18/h6-10,13,20-24,28,33,52,56H,1-5,11-12,14-17H2,(H,44,62)(H,45,57)(H,46,53)(H,47,58)(H,48,59)(H,49,60)(H,54,55)(H2,40,50,61)(H4,41,42,43)/t20-,21-,22+,23-,24+,28+,33+/m0/s1 |

Clé InChI |

JEFQWMUHPVPCQG-FEYUSZKJSA-N |

SMILES isomérique |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)CC4=CC=C(C=C4)O)CC(=O)O |

SMILES canonique |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)CC4=CC=C(C=C4)O)CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the oxolane ring, followed by the introduction of the difluoro and hydroxy groups. Subsequent steps involve the formation of the pentazacyclopentadecane ring and the attachment of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the risk of side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid: undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding oxo groups.

Reduction: The oxo groups can be reduced back to hydroxy groups.

Substitution: The amino groups can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicine, 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in fields such as electronics, nanotechnology, and materials science.

Mécanisme D'action

The mechanism of action of 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Compound 16 ()

- Structure : Contains a fluorinated heptadecafluoroundecanamido chain and triazole linkages instead of the guanidine and hydroxyphenyl groups.

- Key Differences :

Compound 9 ()

- Structure: Features a tert-butyldimethylsilyl (TBS)-protected sugar and a thioether-linked pyrimidinone.

- The thioether linkage differs from the target’s ester-based connectivity, altering electronic properties .

Nucleobase-Containing Compounds

Compound in

- Structure: Phosphorylated sugar linked to a 4-amino-2-oxopyrimidin-1-yl group.

- Key Differences :

Fluorinated Derivatives

EP 4 374 877 A2 Compounds ()

- Structure : Trifluoromethyl-substituted spirocyclic compounds with pyrimidine cores.

- Key Differences :

Structural and Functional Comparison Table

Research Implications and Challenges

- Synthesis : The target compound’s stereochemical complexity and macrocyclic closure pose significant synthetic challenges, akin to those reported for similar peptidomimetics in and .

- Bioactivity Prediction : Machine learning models (e.g., SVM in ) could predict protein targets by leveraging mass spectrometry and structural data, though experimental validation remains critical .

- Toxicity and Environmental Impact : Fluorinated and guanidine-containing compounds may require rigorous toxicity profiling, as highlighted in TRI data revisions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.